

# Toxicological Profile of *Stellera chamaejasme* Extracts: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Chamaejasmenin B*

Cat. No.: *B1150610*

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## Introduction

*Stellera chamaejasme* L., a perennial herb belonging to the Thymelaeaceae family, has a long history of use in traditional medicine for treating a variety of ailments. However, the plant is also known for its significant toxicity, which necessitates a thorough understanding of its toxicological profile for any potential therapeutic development. This technical guide provides a comprehensive overview of the available toxicological data on *Stellera chamaejasme* extracts, focusing on acute, sub-chronic, and genotoxic effects. Due to the limited availability of comprehensive studies on the whole extracts, this guide also delves into the toxicology of its primary toxic constituents, the daphnane diterpenoids, and their mechanisms of action.

## Acute Oral Toxicity

Acute oral toxicity studies are fundamental in determining the potential hazard of a substance after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

## Quantitative Data

A study on a pharmaceutical liniment prepared from *Stellera chamaejasme* has provided the following acute oral toxicity data in mice.

Test Substance	Animal Model	Route of Administration	LD50 Value	Reference
Stellera chamaejasme Liniment	Mice	Oral	894.4 mg/kg	<a href="#">[1]</a>

## Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

While the full experimental details for the cited study are not available, a standard protocol for acute oral toxicity testing, as outlined in OECD Guideline 423, is described below.

**Objective:** To determine the acute oral toxicity of a test substance.

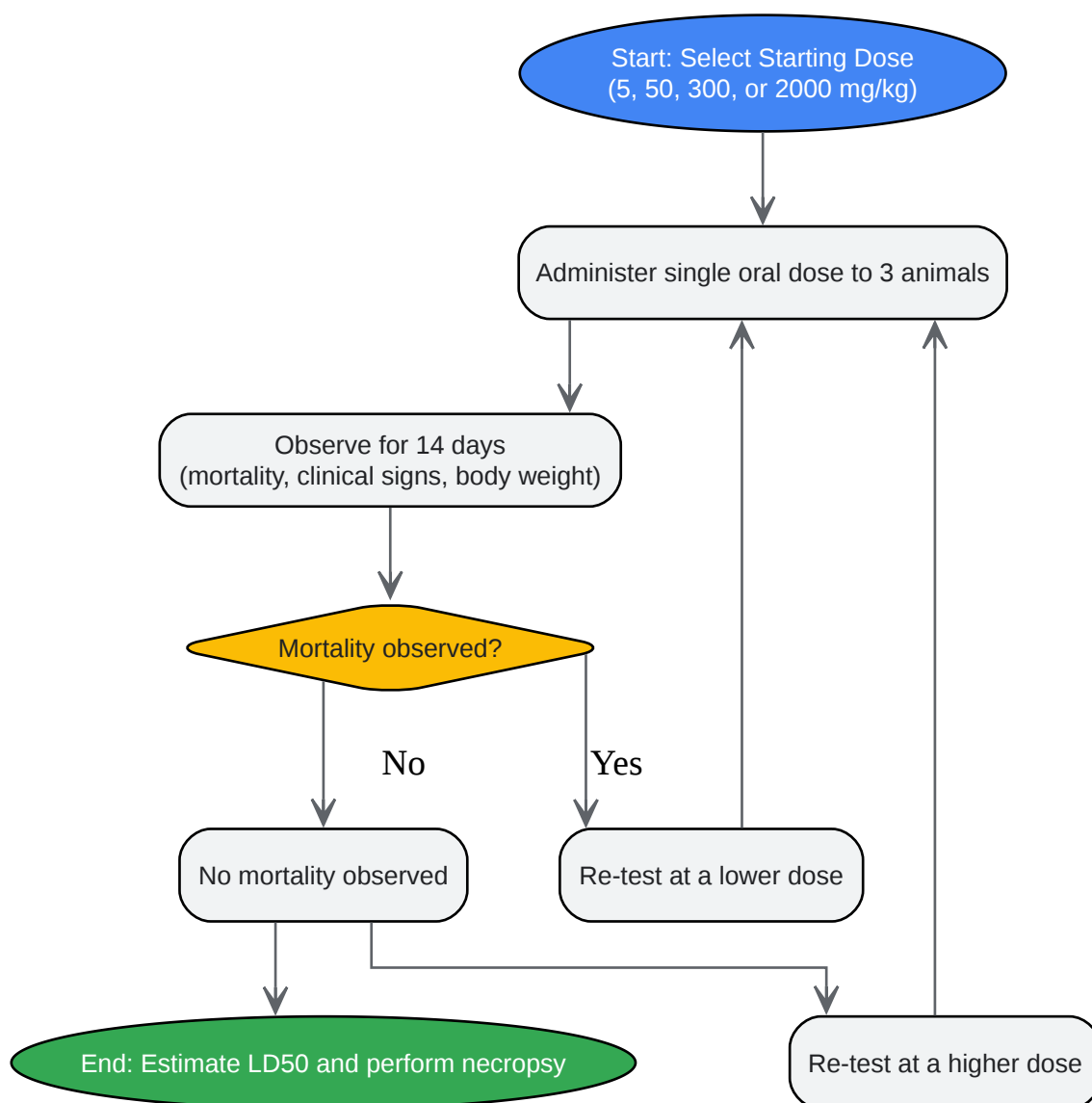
**Animals:** Typically, rodents such as rats or mice are used. A small number of animals are used in a stepwise procedure.

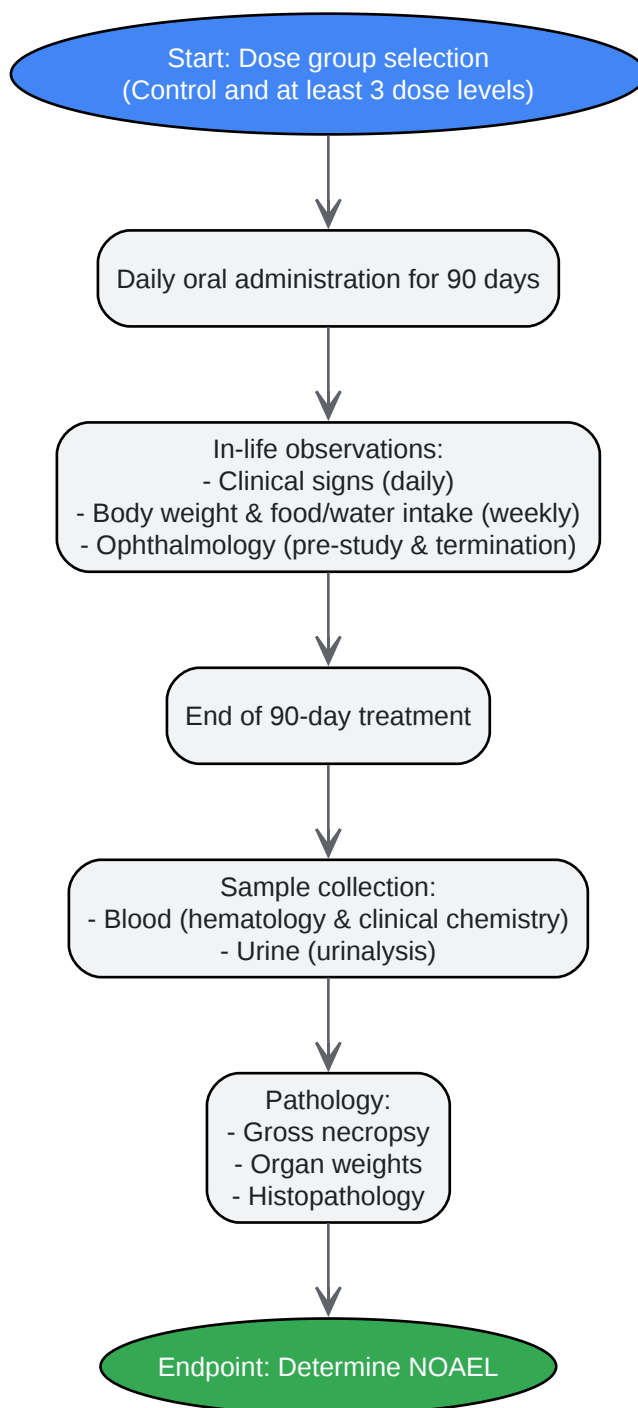
**Procedure:**

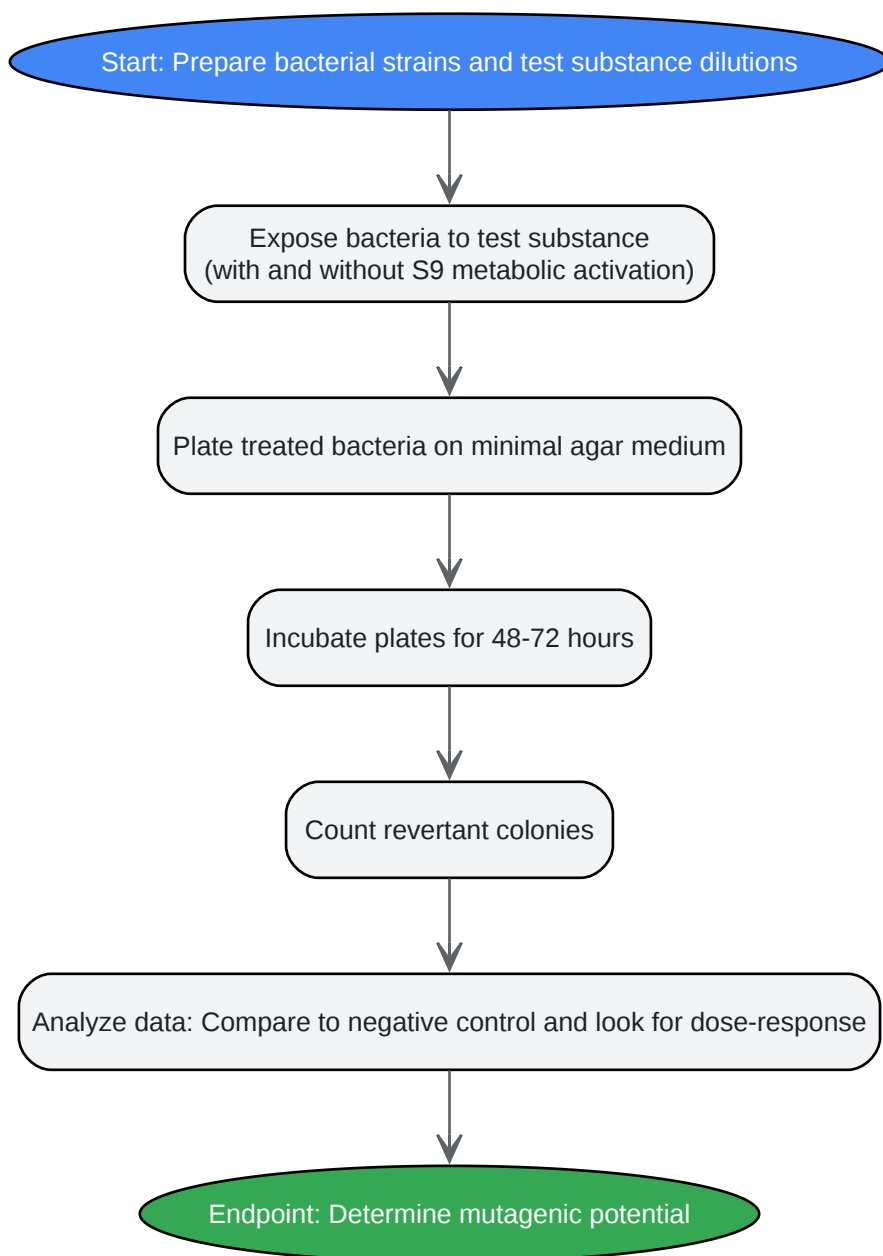
- **Dose Selection:** A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.
- **Administration:** The test substance is administered orally to a group of animals (typically 3) of a single sex.
- **Observation:** The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals.
- **Stepwise Dosing:**
  - If mortality occurs, the test is repeated with a lower dose.
  - If no mortality occurs, the test is repeated with a higher dose in another group of animals.

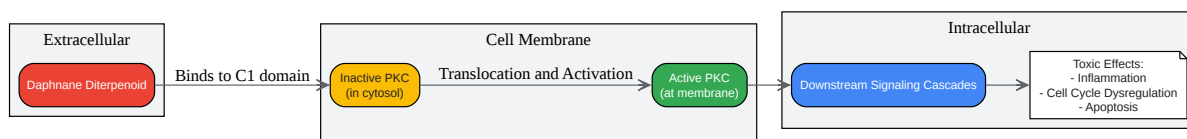
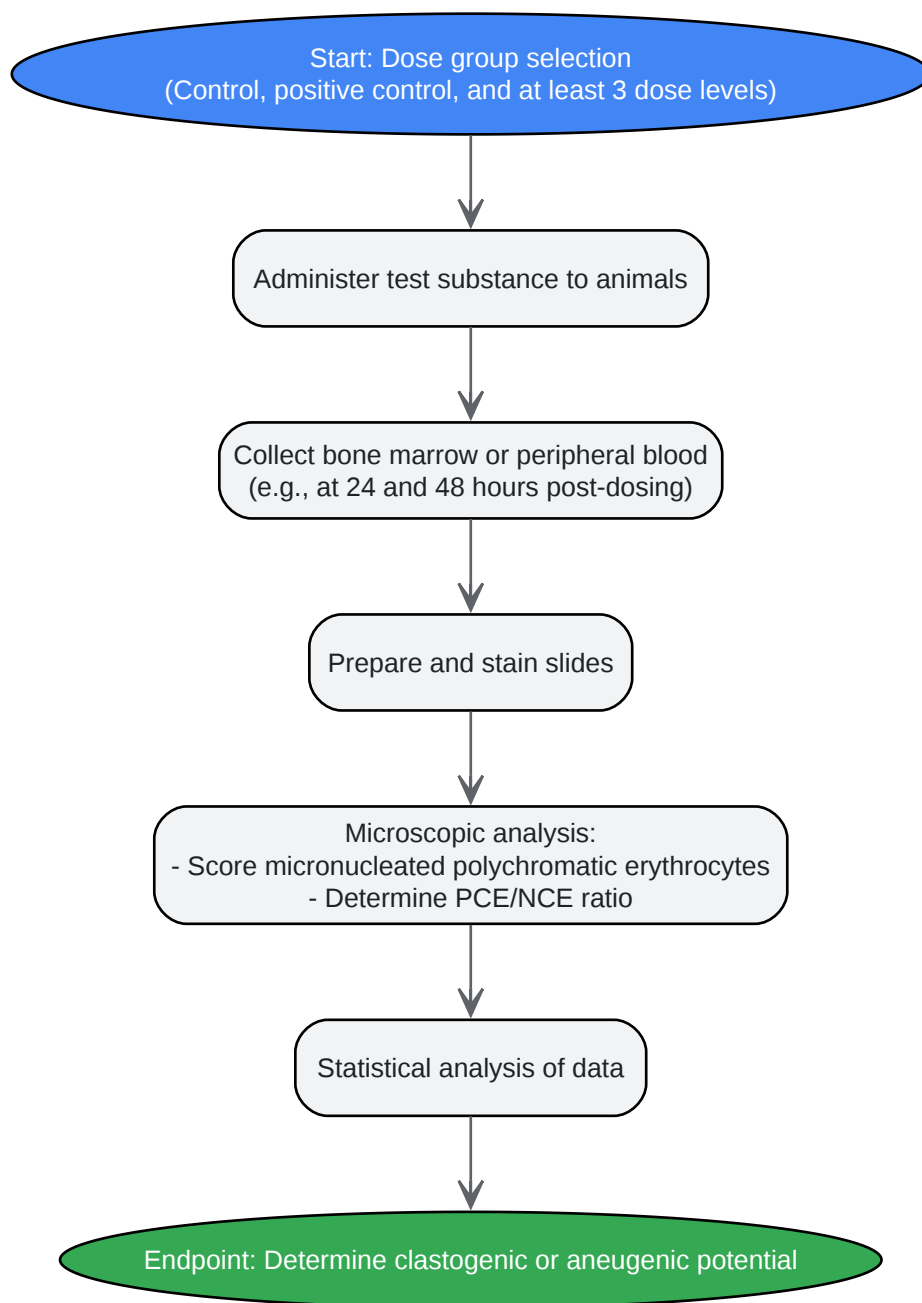
- **Endpoint:** The test is concluded when the dose causing mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

## Visualization: Experimental Workflow for Acute Oral Toxicity









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## References

- 1. oecd.org [oecd.org]
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